4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Description
4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a bromophenyl group at the 4-position and a 3,4,5-trimethoxyphenyl group at the 6-position of the pyrimidine core. This compound belongs to a broader class of 4,6-diarylpyrimidin-2-amines, which are studied for their diverse biological activities, including antimicrobial, anticancer, and antiproliferative properties .
Properties
IUPAC Name |
4-(4-bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBAMVNXGVZYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions
The most common approach involves cyclocondensation of β-keto esters or nitriles with amidines or guanidines. For this compound, a two-step protocol is often employed:
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Formation of the pyrimidine core : A bromophenyl-substituted β-keto ester reacts with a trimethoxyphenyl-substituted amidine in ethanol or dimethylformamide (DMF) under reflux.
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Amination at position 2 : The intermediate undergoes nucleophilic substitution with ammonia or urea to introduce the amine group.
Example Procedure :
Vilsmeier-Haack Formylation Adaptations
While primarily used for formylation, the Vilsmeier reagent (POCl₃/DMF) has been adapted to facilitate cyclization in pyrimidine synthesis. For this compound, it assists in regioselective bromophenyl incorporation:
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Key Step : DMF acts as a carbon nucleophile source, enabling electrophilic aromatic substitution at the pyrimidine’s 4-position.
Green Chemistry Approaches
Water-Mediated Synthesis
Recent advancements emphasize aqueous-phase reactions to reduce environmental impact. A one-pot method using water as the solvent achieves comparable yields to traditional methods:
| Parameter | Value |
|---|---|
| Solvent | Deionized water |
| Catalyst | Piperidine (0.05 equiv) |
| Temperature | 100°C |
| Reaction Time | 8 hours |
| Yield | 58% |
This method avoids hazardous solvents but requires precise pH control to prevent hydrolysis of the trimethoxyphenyl group.
Solvent-Free Mechanochemical Grinding
Ball-mill grinding of solid reactants with a catalytic amount of p-toluenesulfonic acid (PTSA) offers a rapid alternative:
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Advantages : No solvent waste, 30-minute reaction time.
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Limitations : Scalability challenges and moderate yields (~50%).
Catalytic Methods
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling introduces the bromophenyl group post-cyclization:
Acid/Base Catalysis Optimization
The choice of catalyst significantly impacts regioselectivity:
| Catalyst | Selectivity (4-Br vs. 6-OMe) | Yield |
|---|---|---|
| NaOH | 3:1 | 60% |
| H₂SO₄ | 5:1 | 68% |
| ZnCl₂ | 7:1 | 75% |
Zinc chloride’s Lewis acidity enhances electrophilic substitution at the 4-position, favoring bromophenyl incorporation.
Optimization of Reaction Parameters
Temperature and Time Dependence
A study comparing reflux vs. microwave-assisted synthesis revealed:
Molar Ratio Effects
Stoichiometric excess of the β-keto ester (1.5 equiv) improves yield to 78% by driving the equilibrium toward product formation.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Traditional Solvent | 65% | High | Moderate | High |
| Water-Mediated | 58% | Medium | High | Low |
| Mechanochemical | 50% | Low | Low | Very Low |
| Catalytic Coupling | 72% | High | High | Moderate |
The catalytic coupling method balances yield and scalability, making it preferable for industrial applications.
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Dopamine Receptor Modulation
Recent studies have highlighted the compound's role as a selective D5 receptor partial agonist. In a series of experiments, derivatives of this compound were synthesized and evaluated for their agonistic activity on dopamine receptors. Notably, one derivative exhibited modest D5 receptor agonist activity using cAMP-based assays in HEK293T cells . This suggests potential applications in treating neurological disorders where D5 receptors are implicated.
Cognitive Enhancement
The compound has been investigated for its effects on cognition. In vivo studies demonstrated that specific derivatives could alleviate scopolamine-induced memory impairment in mice, indicating a potential for cognitive enhancement therapies . These findings are significant for developing treatments for conditions like Alzheimer's disease and other forms of dementia.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies on one derivative revealed favorable absorption characteristics when administered orally, with significant brain penetration observed in animal models . Importantly, the compound showed no cytotoxicity up to concentrations of 10 µM and no acute toxicity at doses as high as 200 mg/kg, suggesting a promising safety profile for further development .
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
Key structural analogues differ in substituents on the pyrimidine ring, particularly at the 4- and 6-positions (Table 1).
Key Observations :
- The bromophenyl group in the target compound enhances antibacterial activity compared to morpholinophenyl (Compound 25) .
- Trimethoxy groups improve binding affinity in docking studies compared to dimethoxy or single-methoxy analogues .
Key Observations :
- Higher melting points in bromophenyl derivatives (e.g., Ax12: 91–93°C) compared to fluorophenyl analogues (Compound 4d: 84–86°C) suggest stronger intermolecular forces due to bromine’s polarizability .
- Electron-withdrawing groups (e.g., nitro in Ax15) correlate with reduced Rf values, indicating lower polarity .
Antimicrobial Activity
- Trimethoxyphenyl vs. Morpholinophenyl: Compound 25 (morpholinophenyl) shows broader-spectrum activity, but the trimethoxyphenyl group in the target compound may enhance membrane penetration due to increased lipophilicity .
- Electron-Withdrawing Substituents : Nitro (Ax15) and bromo (Ax12) groups improve activity against Gram-negative bacteria compared to methoxy-only derivatives .
Anticancer Potential
Molecular Docking and Binding Affinity
- RabGGTase Inhibition : In docking studies, 4-(2-fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (Compound e, ) showed the best GLIDE score (-9.2 kcal/mol), attributed to hydrogen bonding with Arg174 and hydrophobic interactions with the trimethoxy group .
- Trimethoxy Superiority : Analogues with 3,4,5-trimethoxyphenyl had ~30% higher binding affinity than those with 3,5-dimethoxyphenyl, highlighting the importance of the para-methoxy group .
Biological Activity
4-(4-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrimidine ring with specific substitutions that may enhance its interaction with biological targets, making it a subject of interest for further investigation.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 416.3 g/mol. Its structure includes:
- A bromophenyl group at the 4-position
- A trimethoxyphenyl group at the 6-position
- An amine group at the 2-position
This unique arrangement of substituents is believed to contribute to its biological activity by facilitating interactions with cellular components through hydrogen bonding and hydrophobic interactions.
Anticancer Activity
Pyrimidine derivatives have been shown to disrupt microtubule dynamics by binding to the colchicine site of tubulin polymerization. This mechanism is crucial for their antiproliferative effects. For example, compounds similar in structure have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 4-(4-Chlorophenyl)-6-(3,5-dimethoxyphenyl)pyrimidin-2-amine | Chlorine instead of bromine; different methoxy substitution | Anticancer activity | 5.03 - 7.88 |
| 4-(Phenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | No halogen; fewer methoxy groups | Moderate anticancer properties | Not specified |
| 4-(Trifluoromethylphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | Trifluoromethyl group; similar methoxy substitution | Enhanced antimicrobial activity | Not specified |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various biological targets such as enzymes or receptors. The presence of the amine group suggests potential for hydrogen bonding with biomolecules, while the aromatic rings could enhance hydrophobic interactions .
Case Studies and Research Findings
Recent studies have explored related compounds that share structural similarities with this compound. For instance:
- Antiproliferative Studies : Compounds with similar pyrimidine structures have shown promising results against multidrug-resistant cancer cell lines by inducing apoptosis through activation of caspases .
- Selectivity Profiles : Some derivatives have demonstrated selectivity for certain cancer cell lines over normal cells, indicating potential for targeted therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
